
2,4-Didhlorophenylglyoxal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with an aldehyde and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-phenylacetaldehyde, followed by oxidation. The reaction typically proceeds as follows:
Chlorination: 2-Phenylacetaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Oxidation: The resulting 2-(2,4-dichlorophenyl)acetaldehyde is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, solvent selection and reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2,4-Dichlorophenyl)-2-oxoacetic acid.
Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyacetaldehyde and 2-(2,4-dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde depends on its interaction with biological molecules. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorinated aromatic structure.
2,4-Dichlorophenol: A chlorinated phenol used as an intermediate in the production of herbicides and disinfectants.
2,4-Dichlorobenzyl alcohol: An antiseptic used in throat lozenges.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which confer distinct reactivity compared to other chlorinated aromatic compounds
属性
分子式 |
C8H4Cl2O2 |
|---|---|
分子量 |
203.02 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H |
InChI 键 |
XQZIEIIQHUCWSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


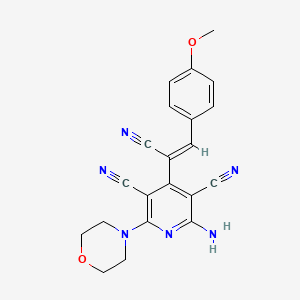

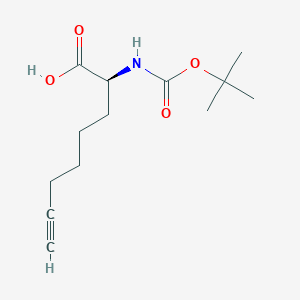
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
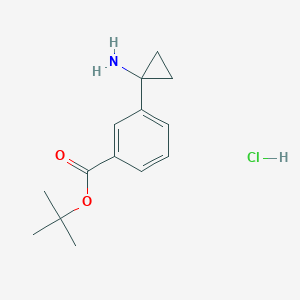
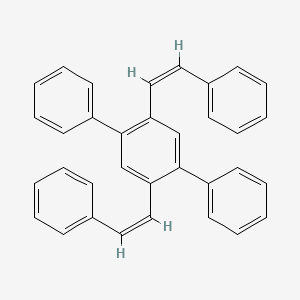
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)

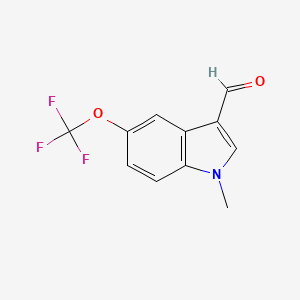
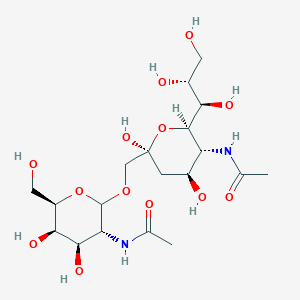
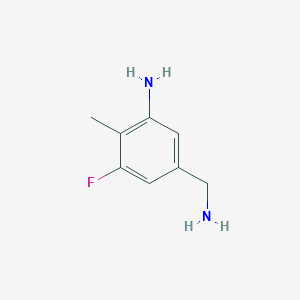
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
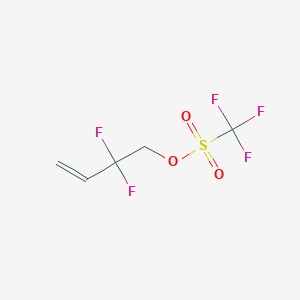
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
